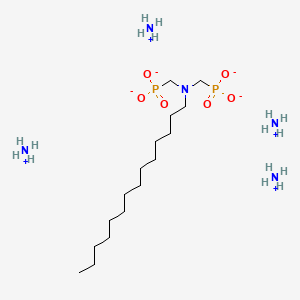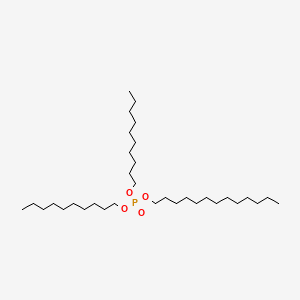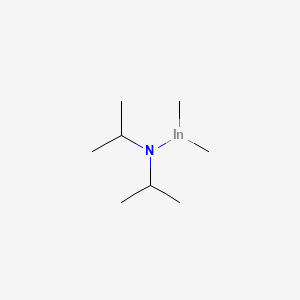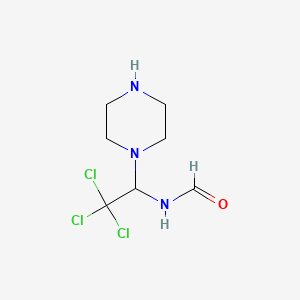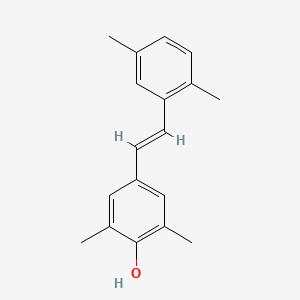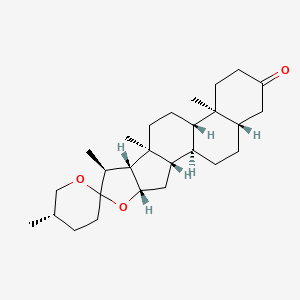
(25S)-5alpha-Spirostan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(25S)-5alpha-Spirostan-3-one is a steroidal sapogenin, a type of natural product derived from plants. It belongs to the class of spirostanol saponins, which are known for their diverse biological activities. This compound is characterized by its spirostan structure, which includes a spiroketal ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-5alpha-Spirostan-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of (25S)-5alpha-Spirostan-3beta-ol to form the ketone group at the C-3 position. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of precursor compounds from plant sources, followed by chemical modification. Plants from the Liliaceae family, such as Yucca and Agave, are common sources of steroidal saponins. The extraction process typically involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(25S)-5alpha-Spirostan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: The spirostan structure allows for substitution reactions at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (25S)-5alpha-Spirostan-3,6-dione, while reduction can produce (25S)-5alpha-Spirostan-3beta-ol .
Aplicaciones Científicas De Investigación
(25S)-5alpha-Spirostan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and as a natural additive in cosmetics and health supplements
Mecanismo De Acción
The mechanism of action of (25S)-5alpha-Spirostan-3-one involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can influence cellular signaling pathways. The compound’s effects are mediated through its binding to specific receptors, leading to changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
(25S)-5beta-Spirostan-3beta-ol: Another spirostanol saponin with similar biological activities.
(25S)-Spirost-5-ene-3beta,27-diol: A related compound with a different oxidation state at the C-3 position.
(25R)-27-O-(S)-3-hydroxy-3-methylpent-4-enyl-spirost-5-ene-3beta,27-diol: A compound with a similar spirostan structure but different functional groups.
Uniqueness
(25S)-5alpha-Spirostan-3-one is unique due to its specific stereochemistry and the presence of the ketone group at the C-3 position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5159-14-8 |
|---|---|
Fórmula molecular |
C27H42O3 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'S,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1 |
Clave InChI |
CIBAPVLFORANSS-ILYBOFRLSA-N |
SMILES isomérico |
C[C@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(=O)C6)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


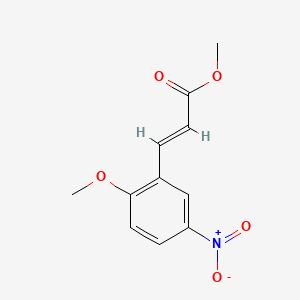

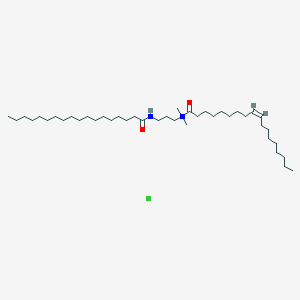
![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
